N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine
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Overview
Description
N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine is an organic compound with the molecular formula C23H25NO It is a complex amine derivative that features a benzyl group, a benzyloxy group, and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine typically involves the reaction of 4-(benzyloxy)benzyl chloride with N-benzyl-2-phenylethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like toluene or dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine
- 4-(benzyloxy)benzyl chloride
- N-benzyl-2-phenylethanamine
Uniqueness
N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of benzyl and benzyloxy groups with a phenylethanamine backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-phenyl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO/c1-4-10-25(11-5-1)20-21-30(22-26-12-6-2-7-13-26)23-27-16-18-29(19-17-27)31-24-28-14-8-3-9-15-28/h1-19H,20-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVQUAIWOYNDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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